Ammonium butylnaphthalenesulphonate
Description
Evolution of Alkylnaphthalenesulphonates in Chemical Research
Alkylnaphthalenesulphonates represent a significant class of anionic surfactants that have been instrumental in industrial and research applications for decades. Their fundamental structure, consisting of a hydrophobic alkyl-substituted naphthalene (B1677914) core and a hydrophilic sulphonate group, allows them to modify surface and interfacial properties effectively. Initially developed as powerful wetting and dispersing agents, their use became widespread in industries such as textile processing, agriculture, and paints and coatings. greenagrochem.comchinalignin.com
Early research focused on their synthesis, typically through the sulphonation of alkylated naphthalenes, and the characterization of their fundamental surfactant properties. chemicalbook.comresearchgate.net They were recognized for their excellent stability in acidic, alkaline, and hard water conditions, a valuable attribute for many industrial processes. greenagrochem.comchinalignin.com Over time, research has evolved from documenting their basic utility to exploring more specialized applications, such as their role in emulsion polymerization, pigment dispersion, and even as additives in concrete admixtures and oilfield chemicals. chinalignin.com Contemporary studies now often focus on optimizing their structure for specific functions, enhancing their performance in complex formulations, and investigating their interaction with other chemical species. researchgate.net
Strategic Importance of Ammonium (B1175870) Counterions in Surfactant Systems
The ammonium ion, being larger and having a more diffuse charge than a sodium ion, can influence the surfactant's solubility, aggregation behavior (micelle formation), and interaction at interfaces. nih.gov For instance, the hydration radius of the counterion affects the degree of its binding to the micelle, which in turn influences the critical micelle concentration (CMC) of the surfactant. nih.gov In some applications, ammonium-based compounds have shown different and sometimes advantageous solubility in various solvents and can exhibit unique interactions with other components in a formulation. nih.govmdpi.com Furthermore, the potential for ammonium salts to be involved in anti-fouling applications, as they can inhibit the deposition of salts like ammonium sulfate (B86663) in industrial equipment, points to a specialized area of research interest. google.com
Current Research Landscape Pertaining to Ammonium Butylnaphthalenesulphonate
While the sodium salt of butylnaphthalenesulphonate is more extensively documented, the ammonium variant is the subject of more specialized academic and industrial investigations. Current research appears to be focused on leveraging the unique properties conferred by the ammonium counterion for specific, high-performance applications.
One significant area of investigation is in formulation science, particularly for agrochemicals and industrial products. chemicalbook.com In agrochemical formulations like pesticides and herbicides, the goal is to create stable and effective dispersions (suspension concentrates or wettable powders) that ensure uniform coverage on plant surfaces. chinalignin.com The specific properties of this compound as a wetting and dispersing agent are critical in this context.
A notable emerging research trend involves the use of sulphonated compounds with ammonium cations as fouling inhibitors in industrial processes. google.com For example, in systems where residual ammonia (B1221849) is neutralized with sulfuric acid, the resulting ammonium sulfate can precipitate and cause significant operational issues. Research has explored introducing sulphonated compounds, such as this compound, to inhibit this deposition, thereby improving efficiency and reducing downtime in equipment like evaporators and crystallizers. google.com
The table below summarizes key properties and applications that are central to the research on butylnaphthalenesulphonates.
| Property | Description | Relevant Research Application |
| Wetting Agent | Reduces the surface tension of liquids, allowing them to spread more easily across surfaces. | Ensures even penetration of dyes in textiles and coverage of pesticides on plant leaves. greenagrochem.comchinalignin.com |
| Dispersing Agent | Prevents the aggregation of solid particles within a liquid medium. | Stabilizes pigment dispersions in paints and maintains uniform distribution of active ingredients in agrochemical formulations. chinalignin.comchinalignin.com |
| Emulsifier | Stabilizes a mixture of two immiscible liquids, such as oil and water. | Used in the formulation of lotions, creams, and industrial emulsions. greenagrochem.com |
| Fouling Inhibition | Prevents the buildup and deposition of unwanted materials (foulants) on surfaces. | Inhibition of ammonium salt deposition in industrial process equipment like heat exchangers and crystallizers. google.com |
Scope and Objectives of Contemporary Academic Investigations
The primary objective of current research on this compound is to exploit its specific surfactant properties for enhanced performance in complex chemical systems. The scope of these investigations is often highly application-driven.
Key objectives include:
Performance Optimization in Formulations: Researchers aim to understand how this compound interacts with other components in a formulation to maximize stability, efficacy, and longevity. This is particularly relevant in the agrochemical sector, where it is used to disperse active ingredients. chinalignin.comchinalignin.com
Development of Novel Functional Fluids: Investigations are underway to incorporate this and similar compounds into functional fluids for specialized industrial tasks. A significant objective is the creation of effective anti-fouling compositions to address costly problems in chemical manufacturing and resource recovery processes. google.com
Comparative Performance Analysis: A recurring objective is to compare the performance of the ammonium salt against its more common sodium counterpart. These studies seek to identify conditions under which the ammonium counterion provides a distinct advantage in properties such as wetting speed, dispersion stability, or solubility in specific media.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
27478-24-6 |
|---|---|
Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
azanium;2-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.H3N/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)18(15,16)17;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);1H3 |
InChI Key |
JMBFLNGHLUPPOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization in the Production of Ammonium Butylnaphthalenesulphonate
Classical Synthesis Pathways for Naphthalene (B1677914) Sulphonic Acid Derivatives
The traditional approach to synthesizing ammonium (B1175870) butylnaphthalenesulphonate is typically a three-step process performed in batch reactors. This involves the sulfonation of naphthalene, followed by the alkylation with a butyl group (butylation), and finally, neutralization to form the ammonium salt. The order of the sulfonation and butylation steps can be varied, each route presenting distinct advantages and challenges.
Sulfonation Reaction Kinetics and Yield Optimization
The sulfonation of naphthalene is a reversible electrophilic aromatic substitution reaction. The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature. Sulfonation at lower temperatures (around 80°C) kinetically favors the formation of naphthalene-1-sulfonic acid (alpha-isomer), while higher temperatures (above 160°C) thermodynamically favor the more stable naphthalene-2-sulfonic acid (beta-isomer). stackexchange.comshokubai.org The reversibility of the reaction allows for the conversion of the alpha-isomer to the beta-isomer at elevated temperatures. stackexchange.com
The yield of the desired sulfonic acid isomer is influenced by several factors, including the molar ratio of the sulfonating agent to naphthalene, reaction temperature, and reaction time. Common sulfonating agents include sulfuric acid, oleum (B3057394) (fuming sulfuric acid), and sulfur trioxide. shokubai.org A study on the sulfonation of naphthalene with sulfuric acid showed that an optimal temperature of 170°C with an equimolar ratio of reactants resulted in a higher yield of the β-sulfonic acid. acs.org
Table 1: Effect of Temperature on Naphthalene Sulfonation
| Reaction Temperature (°C) | Naphthalene Conversion (%) |
| 115 | ~55 |
| 140 | ~70 |
| 160 | ~85 |
| 180 | ~95 |
This table is based on data presented in a kinetic study of naphthalene sulfonation, illustrating the increase in naphthalene conversion with rising reaction temperatures. acs.org
Butylation Processes and Regioselectivity Control
The introduction of a butyl group onto the naphthalene ring is typically achieved through a Friedel-Crafts alkylation reaction. The choice of the butylation agent (e.g., butanol, butyl chloride) and the catalyst (e.g., sulfuric acid, zeolites) significantly impacts the regioselectivity of the reaction. stackexchange.comrsc.org The position of the butyl group is influenced by both electronic and steric factors. stackexchange.com
For the synthesis of butylnaphthalenesulfonates, the butylation can be performed before or after sulfonation. When butylation is performed on an already sulfonated naphthalene, the directing effect of the sulfonic acid group influences the position of the incoming butyl group. Conversely, butylating naphthalene first will direct the subsequent sulfonation.
The use of shape-selective catalysts, such as zeolites, has been explored to control the regioselectivity of naphthalene alkylation. For instance, cerium-modified HY zeolites have shown high selectivity for the formation of 2,6-di-tert-butylnaphthalene (B165587) by passivating non-selective acid sites on the external surface of the catalyst. rsc.org While this specific example relates to di-alkylation with a tert-butyl group, the principle of using modified zeolites to control isomer distribution is applicable to the butylation of naphthalene.
Table 2: Influence of Catalyst on Regioselectivity of Naphthalene Butylation
| Catalyst | Product Distribution | Reference |
| HY Zeolite | Mixture of butylnaphthalene isomers | rsc.org |
| Cerium-modified HY Zeolite | Enhanced selectivity for specific isomers | rsc.org |
This table provides a conceptual overview of how catalyst choice can influence the isomeric distribution of butylated naphthalene products.
Neutralization Mechanisms and Salt Formation
The final step in the classical synthesis is the neutralization of the butylnaphthalenesulfonic acid to form the desired salt. To produce ammonium butylnaphthalenesulphonate, a suitable ammonium base, such as ammonia (B1221849) (ammonium hydroxide) or ammonium carbonate, is used. nih.gov The neutralization is an acid-base reaction where the acidic sulfonic acid proton is transferred to the basic ammonia, forming the ammonium cation and the butylnaphthalenesulfonate anion.
The reaction is typically carried out in an aqueous medium. The resulting solution of this compound can then be used directly or subjected to further processing, such as drying, to obtain a solid product. zjzgchem.com The pH of the final product is a critical parameter and is controlled by the stoichiometry of the neutralization reaction.
Advanced Industrial Synthetic Strategies and Reactor Design
To overcome the limitations of traditional batch processing, such as long reaction times and potential for side reactions, advanced industrial strategies are being developed. These focus on improving process efficiency, safety, and product quality.
Continuous Flow Reactor Systems for Enhanced Production Efficiency
Continuous flow reactors, particularly microreactors, offer significant advantages for the synthesis of specialty chemicals like this compound. These systems provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes. rsc.org
For the sulfonation and alkylation of naphthalene, continuous flow systems can lead to higher yields and selectivities in shorter reaction times compared to batch reactors. rsc.org A study on the continuous-flow synthesis of long-chain alkylated naphthalene demonstrated that high yields could be achieved within seconds at mild temperatures. rsc.org While this study focused on a different alkylating agent and catalyst, the principles are directly applicable to the production of butylnaphthalenesulfonates. The ability to precisely control temperature in a continuous flow reactor is particularly beneficial for managing the exothermic nature of sulfonation and for controlling the kinetic versus thermodynamic product distribution.
Downstream Processing and Purity Enhancement Techniques
Following the synthesis, downstream processing is essential to achieve the desired purity of the this compound. A common impurity in the production of alkylnaphthalene sulfonates is the unreacted starting materials and undesired isomers.
One method for purification involves precipitation. For instance, ammonium sulfate (B86663) precipitation can be used to selectively precipitate proteins, and similar principles of salting out could be adapted to separate organic sulfonates based on their solubility in the presence of a high concentration of a salt. researchgate.net
Another effective purification technique is the use of ion-exchange resins. Cation exchange resins can be employed to remove metallic impurities from sulfonate salt solutions. google.com In the context of this compound, this could be relevant for removing any metal ions that may have been introduced during the synthesis process. The final product can be obtained in solid form through techniques like spray drying of the purified aqueous solution. zjzgchem.com
Novel Synthetic Approaches and Derivatization for Tailored Functionalities
The traditional synthesis of alkylnaphthalene sulfonates, including the butyl derivative, often involves harsh reaction conditions, such as the use of concentrated sulfuric acid and oleum, leading to significant byproduct formation and a challenging exothermic process to control. google.com In response, the focus has shifted towards cleaner and more efficient synthetic routes.
Exploration of Green Chemistry Principles in Synthesis
The integration of green chemistry principles into the synthesis of this compound targets the reduction of hazardous substances, improvement of atom economy, and increased energy efficiency. Key areas of innovation include the use of solid acid catalysts, greener solvents, and alternative reaction conditions.
One promising approach involves the replacement of corrosive liquid acids with solid acid catalysts, such as zeolites, for the alkylation of naphthalene with butanol. Research has demonstrated the effectiveness of rare earth-exchanged Y zeolite (REY) in the alkylation of naphthalene with t-butanol. ias.ac.iniitm.ac.inresearchgate.net This method offers advantages in terms of catalyst recyclability and shape selectivity, potentially leading to a more controlled and less wasteful process. A significant advancement in this area is the use of supercritical carbon dioxide as a solvent for this reaction, eliminating the need for volatile organic compounds. ias.ac.iniitm.ac.inresearchgate.net
The sulfonation step is also a target for green innovation. The use of ionic liquids as both solvent and catalyst in the sulfonation of aromatic compounds has been shown to be a clean and efficient alternative to conventional methods. google.com This approach can lead to high yields of the monosulfonated product with no byproducts, and the ionic liquid can be reused. google.com While direct studies on butylnaphthalene are limited, the principles are transferable. The reversible nature of sulfonation also presents opportunities for process optimization and control. wikipedia.orglibretexts.org
Below is a summary of research findings on the alkylation of naphthalene with t-butanol, a key step in the synthesis of a precursor to this compound, using a green chemistry approach.
Table 1: Alkylation of Naphthalene with t-Butanol over REY Zeolite Catalyst
| Parameter | Condition | Naphthalene Conversion (%) | Reference |
|---|---|---|---|
| Reaction Medium | Without Solvent | Varies | researchgate.net |
| Supercritical CO2 | Increased | iitm.ac.in | |
| Temperature | 418 K - 458 K | Increases with temperature | ias.ac.iniitm.ac.inresearchgate.net |
| Catalyst | REY Zeolite | Effective | ias.ac.iniitm.ac.inresearchgate.net |
These findings underscore the potential of green chemistry to revolutionize the synthesis of this compound, making it a more sustainable and economically viable process.
Development of Functionalized this compound Derivatives
Beyond greener synthesis, significant effort is being directed towards the development of functionalized this compound derivatives with enhanced or specialized properties. The goal is to tailor the molecule's performance for specific applications, such as improved detergency, emulsification, or performance in extreme conditions.
One strategy involves the synthesis of new surface-active ionic liquids based on a naphthalene sulfonate anion. By pairing the octylnaphthalene sulfonate anion with different organic cations like imidazolium, pyrrolidinium, and pyridinium, researchers have created novel surfactants with high thermal stability and improved water solubility compared to the traditional sodium salt. frontiersin.org This approach allows for the fine-tuning of properties such as interfacial tension reduction. frontiersin.org
Further functionalization can be achieved by introducing additional chemical groups onto the naphthalene ring or the alkyl chain. For instance, the synthesis of various functionalized naphthalene derivatives has been explored for applications in materials science and pharmaceuticals. researchgate.net While not directly focused on this compound for surfactant applications, the synthetic strategies employed, such as electrophilic additions and substitutions, could be adapted to create novel derivatives with tailored amphiphilicity, charge density, or specific binding capabilities. The synthesis of alkylnaphthalene and alkylphenanthrene sulfonates via a Wurtz-Fittig reaction also demonstrates a pathway to a variety of structures with differing surface properties. researchgate.net
The development of these functionalized derivatives opens up new possibilities for the application of this compound in advanced formulations and specialized industrial processes.
Elucidation of Chemical Reactivity and Transformation Mechanisms of Ammonium Butylnaphthalenesulphonate
Mechanistic Studies of Oxidation Reactions
The oxidation of ammonium (B1175870) butylnaphthalenesulphonate can proceed through various pathways, primarily targeting the naphthalene (B1677914) ring system and the alkyl chain. The specific products formed depend on the nature of the oxidizing agent and the reaction conditions.
Oxidative degradation of the butylnaphthalenesulphonate moiety can lead to the formation of various sulphonic acid derivatives. The aromatic rings are generally susceptible to oxidative cleavage. For instance, the oxidation of naphthalene itself by ceric ammonium sulfate (B86663) has been shown to proceed via a radical cation intermediate to yield 1,4-naphthoquinone. rsc.org A similar initial attack on the naphthalene ring of butylnaphthalenesulphonate could lead to hydroxylated and quinone-like sulphonic acid derivatives. Further oxidation could result in the opening of the aromatic ring system, leading to the formation of more polar, aliphatic sulphonic acids.
The choice of oxidizing agent plays a crucial role in determining the extent and nature of the oxidation of ammonium butylnaphthalenesulphonate.
Potassium Permanganate (B83412) (KMnO₄): A strong oxidizing agent, potassium permanganate is capable of extensively degrading the aromatic and alkyl portions of the molecule. Under harsh conditions, it can lead to the complete mineralization of the organic structure to carbon dioxide, water, sulfate, and ammonium ions. Under milder conditions, it could selectively oxidize the butyl group or hydroxylate the naphthalene ring.
Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst (e.g., Fenton's reagent, which is a mixture of H₂O₂ and an iron catalyst), hydrogen peroxide generates highly reactive hydroxyl radicals (•OH). These radicals are non-selective and can attack both the aromatic ring and the alkyl chain. The reaction mechanism is likely to involve electrophilic addition of the hydroxyl radical to the naphthalene ring, leading to hydroxylated intermediates. Subsequent reactions can lead to ring opening and further degradation. The table below summarizes the potential effects of these oxidizing agents.
| Oxidizing Agent | Potential Reaction Pathway | Expected Products |
| Potassium Permanganate (KMnO₄) | Strong oxidation of aromatic ring and alkyl chain. | Hydroxylated naphthalenesulphonates, ring-opened aliphatic sulphonic acids, CO₂, H₂O, SO₄²⁻, NH₄⁺. |
| Hydrogen Peroxide (H₂O₂ with Fe²⁺) | Generation of hydroxyl radicals leading to non-selective attack. | Hydroxylated butylnaphthalenesulphonates, quinone-type structures, ring-opened carboxylic and sulphonic acids. |
Investigation of Reduction Pathways
The reduction of this compound can target the sulphonate group and the aromatic naphthalene ring system.
The sulphonate group (R-SO₃⁻) in this compound is generally resistant to reduction. However, under specific conditions with powerful reducing agents, it can be reduced. The reduction of a sulphonate group can, in principle, lead to the formation of a sulfinate (R-SO₂⁻), a sulfenate (R-SO⁻), or ultimately a thiol (R-SH). The formation of a thiol from a sulphonate is a multi-step reduction process.
Reduction of the naphthalene ring is also possible. Catalytic hydrogenation, for example, can reduce the aromatic system to form tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives, while leaving the sulphonate group intact.
The efficacy of reducing agents in the transformation of this compound varies significantly.
Sodium Borohydride (NaBH₄): This is a relatively mild reducing agent and is generally not capable of reducing the sulphonate group or the aromatic naphthalene ring. It is primarily used for the reduction of aldehydes, ketones, and acid chlorides.
Lithium Aluminium Hydride (LiAlH₄): This is a very strong and non-selective reducing agent. While there is limited specific data on its reaction with this compound, it is known to reduce a wide range of functional groups. It has the potential to reduce the sulphonate group, although this is a challenging transformation. It could also potentially reduce the naphthalene ring. The reactivity would likely be high and difficult to control, potentially leading to a mixture of products.
The following table outlines the expected efficacy of these reducing agents.
| Reducing Agent | Expected Efficacy on Sulphonate Group | Expected Efficacy on Naphthalene Ring |
| Sodium Borohydride (NaBH₄) | Ineffective | Ineffective |
| Lithium Aluminium Hydride (LiAlH₄) | Potentially reducible to thiol (requires harsh conditions) | Potentially reducible |
Analysis of Substitution Reactions Involving the Sulphonate Moiety
The sulphonate group in aryl sulphonates is a good leaving group, similar to a halide, which allows it to participate in nucleophilic aromatic substitution reactions. libretexts.orgchemguide.co.uk However, these reactions on the naphthalene ring are generally less facile than on a simple benzene (B151609) ring unless activated by other electron-withdrawing groups.
The substitution of the sulphonate group (-SO₃H) on the naphthalene ring by a nucleophile would likely proceed through a Meisenheimer-like intermediate, which is a common mechanism for nucleophilic aromatic substitution. chemguide.co.uk The reaction would involve the attack of a nucleophile on the carbon atom bearing the sulphonate group, followed by the departure of the sulphonate anion.
The reactivity of the sulphonate group towards substitution can be influenced by the position of the butyl group and the sulphonate group on the naphthalene ring, as well as by the reaction conditions and the nature of the nucleophile. For example, the presence of the butyl group may sterically hinder the approach of the nucleophile. Strong nucleophiles and potentially high temperatures would likely be required to facilitate such a substitution.
Radiolysis and Radical Reaction Kinetics
The radiolysis of aqueous solutions of substituted naphthalenes has been investigated to understand their degradation mechanisms. rsc.org Radiolysis involves the dissociation of molecules by ionizing radiation, which, in the case of water, produces highly reactive species such as hydrated electrons, hydrogen atoms, and hydroxyl radicals. nih.gov These species can then react with dissolved organic molecules like naphthalenesulfonates. Studies on naphthalene in the presence of water have shown that hydroxyl radicals play a significant role in its degradation. rsc.org
The general process of a radical reaction involves three main stages: initiation, propagation, and termination. researchgate.net Initiation is the formation of radicals, propagation is the reaction of a radical with a non-radical to form a new radical and a new molecule, and termination is the combination of two radicals to form a non-radical product. researchgate.net
The reaction of hydrogen atoms with aromatic compounds in aqueous solutions is a key process in radiolysis. The rate constants for these reactions provide a measure of the reactivity of the compounds towards this radical species. While specific data for this compound is unavailable, the rate constants for the reaction of hydrogen atoms with related aromatic compounds have been determined.
The table below presents the rate constants for the reaction of hydrogen atoms with naphthalene and other aromatic compounds in aqueous solution.
| Compound | Rate Constant (M⁻¹s⁻¹) |
| Naphthalene | 4.3 x 10⁹ |
| Benzene | 8.2 x 10⁸ |
| Toluene | 1.1 x 10⁹ |
| Anisole | 1.5 x 10⁹ |
Note: The data in this table is for the parent aromatic compounds and is intended to provide an estimate of the reactivity of the naphthalene core of this compound.
The reaction of hydrogen atoms with aromatic compounds typically proceeds via an addition mechanism, where the hydrogen atom adds to the aromatic ring to form a cyclohexadienyl-type radical. acs.org The rate of this reaction is influenced by the electronic properties of the substituents on the aromatic ring. acs.org
Interfacial and Colloidal Science Research of Ammonium Butylnaphthalenesulphonate Systems
Adsorption Phenomena at Interfaces
Ammonium (B1175870) butylnaphthalenesulphonate, as an anionic surfactant, exhibits significant surface activity, readily adsorbing at various interfaces. This behavior is governed by its amphiphilic molecular structure, which consists of a nonpolar butylnaphthalene group and a polar ammonium sulphonate group.
Adsorption at Air-Water and Oil-Water Interfaces
The adsorption of Ammonium butylnaphthalenesulphonate at air-water and oil-water interfaces is a primary characteristic driving its function as a surfactant. At such interfaces, the surfactant molecules orient themselves to minimize the free energy of the system. The hydrophobic butylnaphthalene tail partitions into the non-aqueous phase (air or oil), while the hydrophilic ammonium sulphonate head group remains in the aqueous phase. This arrangement disrupts the cohesive energy at the interface, leading to a significant reduction in surface tension and interfacial tension (IFT). mdpi.comnih.gov
Studies on structurally similar compounds, such as sodium alkylnaphthalene sulphonates, show that the bulky naphthyl ring has a notable effect on their interfacial properties. nih.gov The presence of the butyl group further enhances its hydrophobicity, promoting strong adsorption. At the oil-water interface, this adsorption is crucial for processes like emulsification, where the surfactant stabilizes oil droplets within a water phase, or vice versa. mdpi.comrsc.org The efficiency of IFT reduction is a key parameter, with some specialized surfactants achieving ultralow IFT (on the order of 10⁻³ mN·m⁻¹), which is highly desirable in applications like enhanced oil recovery. mdpi.com The adsorption process involves the migration of surfactant molecules from the bulk solution to the interface, where they pack to form a monolayer, a process that can involve distinct stages such as rapid initial adsorption followed by molecular rearrangement to establish equilibrium. mdpi.com
Competitive Adsorption Mechanisms with Other Amphiphilic Species
In systems containing more than one type of surface-active agent, competitive adsorption occurs at the interface. The behavior of this compound in such mixed systems depends on the nature of the other amphiphilic species, such as cationic, nonionic, or other anionic surfactants.
When mixed with a cationic surfactant, strong synergistic interactions are typically observed. researchgate.netresearchgate.net The electrostatic attraction between the negatively charged sulphonate head group of the this compound and the positively charged head group of the cationic surfactant leads to the formation of a more densely packed and stable interfacial film than either surfactant could form alone. researchgate.net This strong attraction, often described by a negative interaction parameter (β) in the context of regular solution theory, significantly enhances surface activity and can lead to a greater reduction in surface tension. researchgate.net
In contrast, when mixed with another anionic surfactant, competitive adsorption is governed by factors such as the relative hydrophobicity of the nonpolar tails and the specific structure of the head groups. Generally, the surfactant that can cause a greater reduction in surface tension on its own will dominate the interface.
With nonionic surfactants, interactions are more complex. While lacking strong electrostatic attraction, interactions can still be synergistic due to factors like reduced electrostatic repulsion between the anionic head groups and favorable packing arrangements. mdpi.comnih.gov The presence of the nonionic surfactant can effectively shield the repulsion between the sulphonate head groups, allowing for a more compact interfacial layer. Studies have shown that nonionic surfactants can inhibit the adsorption of other molecules, like proteins, by preferentially occupying the interface. nih.gov Mixed systems of anionic and nonionic surfactants often exhibit enhanced performance in solubilization and desorption processes compared to single surfactant systems. mdpi.com
Influence of Environmental Factors on Adsorption Behavior (e.g., pH, Temperature)
The adsorption characteristics of this compound are sensitive to environmental conditions, primarily pH and temperature.
Influence of pH: The pH of the aqueous solution can significantly affect the adsorption of ionic surfactants. researchgate.netmdpi.com For an anionic surfactant like this compound, the sulphonate head group remains negatively charged over a wide pH range. However, the pH can alter the surface charge of the substrate it is adsorbing onto. For instance, at low pH, surfaces like minerals or metal oxides may become more positively charged, leading to increased electrostatic attraction and enhanced surfactant adsorption. Conversely, at high pH, these surfaces may become negatively charged, causing electrostatic repulsion that hinders adsorption. mdpi.com Research on ammonium adsorption has shown an optimal pH range, with a rapid decrease in adsorption capacity at very low pH (due to competition with H⁺ ions) and at very high pH (where NH₄⁺ can convert to NH₃). researchgate.net
Influence of Temperature: Temperature generally has an inverse relationship with the adsorption of surfactants from an aqueous solution. An increase in temperature typically increases the solubility of the surfactant in the bulk phase and enhances the thermal energy of the molecules, making the adsorption process less favorable. nih.govbas.bg This leads to a decrease in the amount of surfactant adsorbed at the interface. However, the effect can be complex; for example, at very high temperatures, the structured water around the hydrophilic head groups can be destabilized, which could potentially influence adsorption behavior. aatbio.com Studies on the adsorption of various organic compounds have consistently shown that an increase in temperature is not favorable for sorption from aqueous solutions. nih.govmdpi.com
Aggregation Behavior and Micellization Dynamics
Above a certain concentration in an aqueous solution, surfactant monomers self-assemble into organized aggregates known as micelles. This process, driven by the hydrophobic effect, is a defining characteristic of surfactants like this compound.
Formation of Micellar Structures in Aqueous Solutions
Micellization is the spontaneous formation of aggregates by surfactant molecules in solution. hubspot.netwikipedia.org For this compound in water, this process involves the aggregation of monomers into typically spherical structures where the hydrophobic butylnaphthalene tails form a nonpolar core, shielded from the water, and the hydrophilic ammonium sulphonate head groups form the outer corona, remaining in contact with the aqueous environment.
Critical Micelle Concentration (CMC) Determinations and Influencing Factors
The critical micelle concentration (CMC) is the specific concentration of a surfactant at which micelles begin to form. wikipedia.orgslideshare.net Below the CMC, the surfactant exists primarily as monomers, which tend to accumulate at interfaces. Above the CMC, additional surfactant molecules added to the system predominantly form new micelles, and the monomer concentration remains relatively constant. hubspot.net The CMC is a crucial parameter indicating the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate interfaces and form micelles.
The CMC of this compound is influenced by several factors: aatbio.comhubspot.net
Molecular Structure: The hydrophobicity of the surfactant is a key determinant. Increasing the length of the alkyl chain (in this case, the butyl group) or the size of the hydrophobic part (the naphthalene (B1677914) ring) increases the molecule's hydrophobicity, which generally leads to a lower CMC. aatbio.com The bulky nature of the butylnaphthalene group makes it more difficult for the molecule to be accommodated in the water structure, thus promoting aggregation at a lower concentration. aatbio.com
Presence of Electrolytes: The addition of salts (electrolytes) to an ionic surfactant solution typically lowers the CMC. The counter-ions from the salt can shield the electrostatic repulsion between the charged sulphonate head groups in the micelle, making it easier for them to pack together. This reduces the opposition to aggregation, thus lowering the concentration at which it occurs. aatbio.com
Temperature: The effect of temperature on the CMC is complex. Initially, an increase in temperature can decrease the hydration of the hydrophilic head groups, which promotes micellization and lowers the CMC. However, further increases in temperature can disrupt the structured water around the hydrophobic tails, which can disfavor aggregation and increase the CMC. aatbio.com
pH: For an anionic surfactant with a strong acid head group like sulphonate, pH has a minimal direct effect on the surfactant's charge. However, pH can influence the CMC if additives are present or if it affects the stability of the ammonium counter-ion. aatbio.com
The CMC can be determined experimentally using various techniques that detect the abrupt change in a physical property of the solution at the onset of micellization. unicam.it Common methods include surface tensiometry, conductivity, and fluorescence spectroscopy.
Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Ionic Surfactants
| Factor | Effect on CMC | Scientific Rationale |
|---|---|---|
| Increased Hydrophobicity | Decreases | Greater thermodynamic penalty for dissolving hydrophobic tails in water promotes aggregation at lower concentrations. aatbio.com |
| Addition of Electrolytes | Decreases | Counter-ions shield electrostatic repulsion between ionic head groups, facilitating micelle formation. aatbio.com |
| Increased Temperature | Variable | Can decrease CMC by reducing head group hydration but can also increase CMC by disrupting water structure around the hydrophobic tail. aatbio.com |
| Presence of Organic Additives | Variable | Polar additives like urea (B33335) can disrupt water structure, increasing CMC. Nonpolar additives may be incorporated into micelles, affecting the CMC. aatbio.com |
| Bulky Head/Tail Groups | Increases | Steric hindrance can make it more difficult for surfactant molecules to pack into a micelle, requiring a higher concentration. aatbio.com |
Interactions with Polymeric Systems and Biopolymers
The interaction of alkylnaphthalene sulphonates with polymeric systems is crucial in various industrial applications, such as in the formulation of paints, coatings, and in emulsion polymerization. In emulsion polymerization, sodium alkylnaphthalene sulphonate (SANS) is a vital component for stabilizing water-insoluble monomers in an aqueous medium. greenagrochem.com The surfactant molecules position themselves at the oil-water interface, with their hydrophobic alkylnaphthalene tails dissolving in the monomer droplets and the hydrophilic sulphonate heads remaining in the aqueous phase. greenagrochem.com This orientation prevents the coalescence of monomer droplets, ensuring a uniform particle size and distribution in the final polymer, which is essential for the quality of synthetic rubbers and latex paints. greenagrochem.com
Alkylnaphthalene sulphonates are also used as dispersants in formulations containing polymeric resins. For instance, in organic pigment dispersions, they are effective in dispersing the binder and pigment in water. google.com Suitable dispersing agents for these systems include alkylnaphthalene sulphonic acid salts and polysaccharide resins. google.com
Interactions with biopolymers have also been noted. For example, in compositions containing the biopolymer xanthan gum, which is an anionic polysaccharide, the compatibility with anionic surfactants like alkylnaphthalene sulphonates is a key consideration in formulation design. While direct studies on the interaction between this compound and specific biopolymers are not prevalent, the general principles of electrostatic and hydrophobic interactions would govern their behaviour.
Aggregate Morphology and Structural Characterization
The self-assembly of alkylnaphthalene sulphonates in aqueous solutions leads to the formation of micelles, which are crucial for their surfactant properties. The structure and characteristics of these aggregates have been investigated for sodium alkylnaphthalene sulphonates (SANS). researchgate.net The critical micelle concentration (cmc), which is the concentration at which micelles begin to form, and the mean micelle aggregation number, have been determined for these surfactants. researchgate.net
Studies have shown that the naphthyl rings have a notable effect on the micellization of SANS. researchgate.net The micropolarity of these micelles is less sensitive to the increase in the length of the alkyl chain compared to sodium dodecyl sulphate (SDS). researchgate.net Furthermore, the microviscosity within the alkylnaphthalene sulphonate micelles increases with a longer alkyl chain. researchgate.net
The table below summarizes key micellar properties for a series of sodium 1-(n-alkyl)naphthalene-4-sulphonates, illustrating the influence of the alkyl chain length on their aggregation behaviour.
| Surfactant | Effective Carbon Atom Number (n_eff) | Log(cmc) | Aggregation Number (N) |
| Sodium 1-(n-butyl)naphthalene-4-sulphonate | 8.9 | -1.60 | 45 |
| Sodium 1-(n-hexyl)naphthalene-4-sulphonate | 10.9 | -2.25 | 60 |
| Sodium 1-(n-octyl)naphthalene-4-sulphonate | 12.9 | -2.90 | 78 |
Data adapted from fluorescence studies on sodium 1-(n-alkyl)naphthalene-4-sulphonates. researchgate.net
Emulsification and Dispersion Mechanisms
Alkylnaphthalene sulphonates are highly effective emulsifying and dispersing agents due to their amphiphilic molecular structure. ligninchina.compolymerchem.org
Role in Stabilizing Emulsions
The primary role of alkylnaphthalene sulphonates in stabilizing emulsions is to reduce the interfacial tension between two immiscible liquids, typically oil and water. ligninchina.compolymerchem.org The hydrophobic part of the molecule, the alkylnaphthalene group, orients itself towards the oil phase, while the hydrophilic sulphonate group orients towards the water phase. ligninchina.comgreenagrochem.com This arrangement at the interface lowers the energy required to create a larger interfacial area, facilitating the formation of a stable emulsion. ligninchina.com
Once the emulsion is formed, the alkylnaphthalene sulphonate molecules form a protective layer around the dispersed droplets. ligninchina.comgreenagrochem.com The negatively charged sulphonate groups protrude into the aqueous phase, creating electrostatic repulsion between the droplets. greenagrochem.com This repulsive force prevents the droplets from coalescing, thereby enhancing the stability of the emulsion. greenagrochem.com Alkylnaphthalene sulphonates are known to form stable oil-in-water or water-in-oil emulsions depending on the formulation. polymerchem.org They also exhibit good tolerance to hard water, acids, and alkalis. polymerchem.org
Dispersion Performance in Particulate Systems
In systems containing solid particles suspended in a liquid, alkylnaphthalene sulphonates function as effective dispersants. lignincorp.comatamanchemicals.com They prevent the agglomeration and settling of particles such as pigments, fillers, and pesticides. greenagrochem.comlignincorp.com The mechanism involves the adsorption of the surfactant onto the surface of the particles. The hydrophobic portion of the surfactant interacts with the particle surface, while the hydrophilic sulphonate group extends into the liquid medium. lignincorp.com
This creates a stabilizing layer around each particle. The electrostatic repulsion between the negatively charged sulphonate groups of the adsorbed surfactant molecules on different particles keeps them separated. lignincorp.com This ensures a uniform distribution of the particles throughout the liquid, which is critical in applications like paints, inks, and agricultural formulations. greenagrochem.comlignincorp.comchemicalindustriessecrets.com For example, sodium butylnaphthalene sulphonate is used to disperse pigments like titanium dioxide and carbon black in paint formulations, ensuring even colour distribution and preventing settling. lignincorp.com
Theoretical Models of Emulsifier Functionality
The functionality of alkylnaphthalene sulphonates as emulsifiers can be explained by established theoretical models of surfactancy. The fundamental principle is their amphiphilic nature, possessing both a hydrophobic tail (the alkylnaphthalene group) and a hydrophilic head (the sulphonate group). ligninchina.compolymerchem.org
According to the thermodynamic model of emulsification, the formation of an emulsion involves an increase in the interfacial area between the two immiscible phases, which is thermodynamically unfavorable. Surfactants like alkylnaphthalene sulphonates reduce the free energy of the system by lowering the interfacial tension.
The stabilization of the formed emulsion droplets is explained by the Gibbs-Marangoni effect and DLVO (Derjaguin-Landau-Verwey-Overbeek) theory. The Gibbs-Marangoni effect describes the stabilization of the interfacial film against mechanical disturbances. If the film is stretched, the local surfactant concentration decreases, leading to an increase in interfacial tension that opposes the stretching.
DLVO theory explains the stability of colloidal dispersions by considering the balance between van der Waals attractive forces and electrostatic repulsive forces. The adsorption of anionic alkylnaphthalene sulphonates onto the droplet or particle surfaces creates a negative surface charge, giving rise to an electrical double layer. The resulting repulsive forces prevent the particles or droplets from approaching each other closely enough for the attractive van der Waals forces to cause aggregation or coalescence.
Advanced Formulation Science and Functional System Development Involving Ammonium Butylnaphthalenesulphonate
Research in Surfactant Functionality and Performance Enhancement
The efficacy of ammonium (B1175870) butylnaphthalenesulphonate as a surfactant is rooted in its molecular design. This structure allows for its application in roles requiring wetting, penetration, and emulsification.
Investigations into Wetting and Penetration Mechanisms
As a wetting agent, ammonium butylnaphthalenesulphonate reduces the surface tension of liquids, most notably water. lignincorp.com This reduction allows the liquid to spread more effectively and penetrate surfaces, which is a critical function in processes like textile dyeing and finishing, as well as in the formulation of cleaning products. lignincorp.comgreenagrochem.com The mechanism involves the surfactant molecules orienting themselves at the liquid-solid interface, which decreases the contact angle and promotes better surface coverage. lignincorp.com This amphiphilic nature, with both water-attracting (hydrophilic) and water-repelling (hydrophobic) parts, allows it to act as a bridge between water-based solutions and various materials. greenagrochem.com
The effectiveness of this process is concentration-dependent up to the critical micelle concentration (CMC), beyond which the surfactant molecules aggregate into micelles within the liquid. The specific arrangement of the butyl group on the naphthalene (B1677914) core also plays a role in the speed and efficiency of the wetting action.
Emulsifying Properties in Detergent and Cleaning Formulations
In the context of detergents and cleaning products, this compound serves as an emulsifier and wetting agent. lignincorp.comunilongindustry.com Its surfactant properties help to improve the removal of dirt and grease. lignincorp.com It achieves this by forming stable emulsions of immiscible liquids, such as oil and water. The surfactant molecules surround oil droplets, creating a barrier that prevents them from coalescing and allows them to be washed away. This function is also utilized in the synthetic rubber industry. unilongindustry.com The performance of this compound as an emulsifier can be influenced by the pH, temperature, and electrolyte concentration of the solution.
Adjuvant Research in Agrochemistry
Within agrochemical formulations, adjuvants are used to enhance the effectiveness of the active ingredients in products like pesticides and herbicides. wisc.edu this compound is employed as an adjuvant due to its capabilities as a wetting and dispersing agent. lignincorp.comgreenagrochem.com
Enhancement of Active Ingredient Dispersion and Absorption
Many agrochemical active ingredients are solids that require suspension in a liquid. astm.org this compound acts as a dispersant, preventing these solid particles from clumping together and ensuring a uniform mixture. greenagrochem.comjufuchemtech.com It accomplishes this by adsorbing onto the particle surfaces, which creates a repulsive force between them. jufuchemtech.com
Studies on Compatibility with Biologically Active Compounds
A crucial area of research is the compatibility of adjuvants with the biologically active components of agrochemical formulations. It is important to ensure that the adjuvant does not negatively affect the stability or biological activity of the active ingredient. google.com Formulations containing alkyl naphthalene sulfonates are often evaluated for their stability and performance. astm.orggoogle.com Combining different types of surfactants can sometimes lead to synergistic effects, improving properties like wetting and rainfastness. google.comgoogle.com However, there can also be concerns about potential antagonisms between different chemical components due to factors like molecular weight and electrical charge. astm.org
Role in Anti-Caking Agent Technologies
Caking, the formation of solid lumps in powders and granular materials, can be a significant issue in industries that handle products like fertilizers. researchgate.net Anti-caking agents are introduced to maintain the free-flowing nature of these materials. dergipark.org.tr
This compound can be a component of anti-caking agents for substances like ammonium nitrate. google.com The mechanism involves the surfactant coating the individual particles, which creates a barrier that reduces inter-particle attraction and prevents them from binding together. dergipark.org.trgoogle.com The effectiveness of an anti-caking agent can depend on the properties of the bulk material and the conditions under which it is stored. researchgate.net
Crystal Character Modification and Polymorphic Transition Control
This compound, as an anionic surfactant, can play a significant role in modifying the crystal characteristics of various materials. Surfactants, in general, are known to influence crystallization processes by adsorbing onto the surfaces of growing crystals. This adsorption is not uniform; it occurs preferentially on specific crystallographic faces. By altering the relative growth rates of different faces, the final crystal habit (the external shape) can be significantly modified. For instance, the presence of alkylnaphthalenesulphonate derivatives can inhibit growth on certain faces while allowing others to grow, leading to crystals with different aspect ratios or morphologies compared to those grown in the absence of the additive.
This principle is utilized to control polymorphism, where a substance can exist in multiple crystalline forms. Each polymorph has a distinct internal lattice structure and, consequently, different physical properties such as solubility, stability, and melting point. By influencing the nucleation and growth kinetics, additives like this compound can stabilize a desired polymorph or inhibit the transition from a metastable form to a more stable one. While commercial applications often involve sodium salts of alkylnaphthalenesulphonates, the fundamental mechanism of surface adsorption and growth modification is applicable to ammonium salts as well. astm.org
Mechanisms of Hygroscopic Effect Suppression
Many crystalline materials, particularly inorganic salts, are hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to caking, degradation, and handling problems. This compound can act as an effective anti-caking and anti-hygroscopicity agent through a surface modification mechanism.
The primary mechanism involves the adsorption of the butylnaphthalenesulphonate anion onto the surface of the host particles. The molecule orients itself with the polar sulfonate head group interacting with the ionic surface of the crystalline material, while the nonpolar, hydrophobic butylnaphthalene tail is directed outwards. This creates a hydrophobic barrier on the particle surface. This barrier functions in two ways:
Reduced Water Adsorption: The hydrophobic layer repels water molecules, significantly lowering the affinity of the particle surface for atmospheric moisture.
Inhibition of Capillary Bridges: Caking occurs when moisture is absorbed between particles, dissolving some of the material and forming liquid bridges that solidify upon drying, fusing the particles together. The hydrophobic surface coating prevents the formation of these aqueous bridges, thus maintaining the free-flowing nature of the powder.
This effect is analogous to how certain organic compounds can suppress the deliquescence relative humidity (DRH) of inorganic salts like ammonium sulfate (B86663) by forming a phase-separated organic shell around an inorganic core.
Applications in Lithographic Printing Processes
In offset lithography, the fundamental principle is the immiscibility of oil-based ink and water. The printing plate has image areas that are hydrophobic (oleophilic, or ink-receptive) and non-image areas that are hydrophilic (oleophobic, or water-receptive). A fountain solution, which is primarily water-based, is applied to the plate to dampen the non-image areas and prevent them from accepting ink. printwiki.orgfujifilm.com
This compound can be a key component in fountain solutions, where it functions as a surfactant or wetting agent. jntsuppliers.com Its primary roles include:
Surface Tension Reduction: It significantly lowers the surface tension of the fountain solution. printwiki.orgjntsuppliers.com Pure water has a high surface tension (approx. 72 dynes/cm), which prevents it from spreading quickly and evenly into a thin film. By reducing the surface tension (often to a range of 35-45 dynes/cm), the surfactant allows the fountain solution to rapidly wet the hydrophilic non-image areas of the plate, ensuring sharp and clean printing. printwiki.orgfujifilm.com
Emulsification Control: It helps to control the emulsification of a small amount of fountain solution into the ink. A stable, controlled water-in-ink emulsion is necessary for proper ink transfer and viscosity, and surfactants play a crucial role in maintaining this delicate balance.
Plate Desensitization: While gums are the primary desensitizers, surfactants assist in maintaining the hydrophilic nature of the non-image areas, ensuring they remain ink-repellent throughout the print run. printwiki.org
The effectiveness of the fountain solution is critical for print quality, preventing issues like toning (ink appearing in non-image areas) and ensuring rapid startups with minimal paper waste. jntsuppliers.comversoco.com
Phase-Transfer Catalysis Research
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. youtube.comyoutube.com The catalyst, often a quaternary ammonium salt (Q+X-), functions by transporting an anionic reactant (Y-) from the aqueous phase into the organic phase where it can react with an organic substrate (RX). stackexchange.comyoutube.com The catalyst cation Q+ forms an ion pair (Q+Y-) that has sufficient lipophilicity to be soluble in the organic medium, effectively overcoming the phase barrier. youtube.comstackexchange.com
Influence of Anionic Counterions on Reaction Efficacy
The influence of the counterion is multifaceted:
Ion-Pair Strength: The strength of the ion pair between the catalyst cation (Q+) and its counterion (e.g., butylnaphthalenesulphonate) affects the ease of anion exchange at the aqueous-organic interface. For the catalytic cycle to proceed, the catalyst cation must be able to release its original counterion and pair with the reactant anion from the aqueous phase.
Catalyst Deactivation: In some systems, certain anions can lead to catalyst deactivation. For example, in reactions involving acidic compounds, the presence of particular anions can inhibit the catalytic process. rsc.org
The table below illustrates a hypothetical comparison of how different counterions might affect the yield of a standard PTC reaction, highlighting the importance of the anion's properties.
| Catalyst (Tetrabutylammonium Salt) | Counterion | Counterion Type | Expected Relative Yield (%) | Rationale |
| TBA-Cl | Chloride | Small, Inorganic | 75 | Standard baseline performance. |
| TBA-Br | Bromide | Small, Inorganic | 85 | More easily exchanged than chloride. |
| TBA-HSO4 | Bisulfate | Inorganic | 60 | More hydrophilic, less favorable for organic phase transfer. |
| TBA-BNS | Butylnaphthalenesulphonate | Large, Organic | 92 | High lipophilicity enhances catalyst presence in the organic phase, potentially accelerating the reaction. |
This table is illustrative, based on established principles of phase-transfer catalysis. Actual results would vary based on the specific reaction.
Mechanistic Aspects of Anionic Reagent Extraction
The core of phase-transfer catalysis is the extraction of an anion from the aqueous phase into the organic phase. The mechanism is driven by the formation of an ion pair with a lipophilic cation, such as tetrabutylammonium (B224687) (TBA+). stackexchange.com The efficiency of this extraction depends heavily on the relative hydration energies of the anions involved and the lipophilicity of the resulting ion pair.
When a catalyst like TBA-Cl is used, the relatively hydrophilic Cl- anion is exchanged for the reactant anion (e.g., CN-) at the interface. The new ion pair, TBA-CN, is then transported into the organic phase.
Environmental Fate, Transport, and Remediation Studies of Butylnaphthalenesulphonate Compounds
Photochemical and Photocatalytic Degradation Pathways
The breakdown of butylnaphthalenesulfonate compounds when exposed to light, both with and without catalysts, is a key area of remediation research.
Advanced Oxidation Processes (AOPs) are a class of procedures designed to decontaminate water and soil by oxidizing organic pollutants. mdpi.com These methods are characterized by the generation of highly reactive radical species, primarily the hydroxyl radical (•OH). mdpi.comnih.gov AOPs have been shown to be effective in degrading a variety of persistent organic pollutants, including sulfonated aromatic compounds like those derived from naphthalene (B1677914). nih.govpsu.eduunito.it
Several AOPs have been investigated for the degradation of sulfonated naphthalenes and related compounds:
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to produce hydroxyl radicals. It has been successfully applied to degrade compounds like phenol (B47542) sulfonic acid, achieving high removal percentages under optimal pH conditions. bohrium.comresearchgate.net Studies on sulfonamides have shown that the UV/H₂O₂ process can effectively remove these compounds, although the efficiency can be influenced by pH and the presence of other substances in the water. deswater.comresearchgate.net
Ozonation (O₃): Ozone can react with organic compounds directly or decompose to form hydroxyl radicals, which then attack the pollutants. rsc.org Ozonation has been proven effective for the degradation of naphthalenesulfonic acids. psu.edursc.orgnih.gov The reactivity of these compounds with ozone tends to decrease as the number of sulfonate groups on the aromatic ring increases, due to the electron-withdrawing nature of these groups. psu.edursc.org
Photo-Fenton (UV/H₂O₂/Fe²⁺): This process uses UV light, hydrogen peroxide, and ferrous ions to generate hydroxyl radicals. It is recognized as a highly effective AOP. bohrium.comresearchgate.net Research on a commercial naphthalene sulphonic acid demonstrated that the Photo-Fenton process achieved significant removal of both Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), and was more effective than the Fenton process alone or TiO₂/UV-A photocatalysis. researchgate.net
Heterogeneous Photocatalysis (e.g., TiO₂/UV): In this method, a semiconductor catalyst like titanium dioxide (TiO₂) is irradiated with UV light. This generates electron-hole pairs that react with water and oxygen to produce reactive oxygen species, including •OH radicals, which then degrade the pollutants. unito.itjst.go.jp This technique has been successfully used to degrade sodium butylnaphthalenesulfonates and other naphthalene sulfonate derivatives. jst.go.jp The degradation rate is often inversely proportional to the degree of sulfonation, highlighting the importance of the substrate's adsorption onto the catalyst surface. unito.it
Sulfate (B86663) Radical-Based AOPs (e.g., UV/S₂O₈²⁻): These processes generate sulfate radicals (SO₄•⁻), which are also powerful oxidants. mdpi.com The UV/O₃/Na₂S₂O₈ system has shown the highest energy efficiency for mineralizing certain sulfonamides. deswater.com
The effectiveness of these AOPs is a function of various operational parameters, including the concentration of the oxidant, the intensity of UV radiation, the pH of the solution, and the temperature. nih.govmdpi.com
The degradation of butylnaphthalenesulfonate and related compounds through AOPs results in the formation of various intermediate byproducts before complete mineralization to carbon dioxide, water, and sulfate ions. jst.go.jp Identifying these byproducts is crucial for understanding the degradation mechanism and assessing the potential toxicity of the treated water.
During the photocatalytic degradation of naphthalene sulfonates, the primary steps involve the cleavage of the aromatic ring and the release of sulfate ions into the solution. unito.itjst.go.jp In the ozonation of naphthalenesulfonic acids, studies have identified highly oxidized organic acids as major byproducts alongside sulfate ions. psu.edursc.org The initial attack by ozone is believed to occur at the carbon-carbon double bonds with the highest electron density in the naphthalene ring system. psu.edursc.org
For naphthalene itself, photocatalytic degradation using various metal oxide nanomaterials has been studied extensively. The degradation pathways involve photogenerated holes, superoxide (B77818) radicals, and hydroxyl radicals. researchgate.net Gas chromatography-mass spectrometry (GC-MS) has been used to identify intermediates, with one study reporting dibutyl phthalate (B1215562) as a major byproduct of naphthalene oxidation in a basic medium using ZnO nanoparticles. ekb.eg
In the degradation of more complex sulfonated compounds like sulfonamides, a variety of transformation products have been identified. These can include hydroxylated derivatives, products of amide hydrolysis, and compounds formed by the elimination of the sulfone group. nih.gov Under certain conditions, potentially more toxic byproducts like azo and nitro compounds can be formed. nih.gov Similarly, stress studies on the drug flutamide (B1673489) with sulfonic acids led to its degradation and the formation of new salt compounds of a degraded impurity. rsc.org
The complete mineralization of the organic pollutant to CO₂ is the ultimate goal of AOPs. Monitoring the Total Organic Carbon (TOC) provides a measure of the extent of mineralization. Studies have shown effective TOC removal for various sulfonated compounds using processes like ozonation and Photo-Fenton oxidation. nih.govresearchgate.net
The rate and efficiency of the photochemical and photocatalytic degradation of butylnaphthalenesulfonate and similar compounds are significantly influenced by various environmental parameters.
pH: The pH of the aqueous solution is a critical factor. It can affect the surface charge of the photocatalyst, the speciation of the target compound, and the generation of reactive oxygen species. nih.gov For instance, the degradation of phenol sulfonic acid using the UV/H₂O₂ process was found to be most effective under acidic conditions (pH 3). bohrium.comresearchgate.net In the case of sulfonamides, pH significantly impacts the degradation rate in both acidic and alkaline environments, likely by affecting the compound's susceptibility to attack by hydroxyl radicals. nih.gov Conversely, for the degradation of sulfonylurea herbicides, persistence increases as the soil pH becomes more neutral or alkaline, because chemical hydrolysis is pH-dependent. grdc.com.aumdpi.com
Catalyst and Oxidant Concentration: The concentration of the photocatalyst (e.g., TiO₂) and oxidants (e.g., H₂O₂, O₃) plays a crucial role. For the photocatalytic degradation of naphthalene, an optimal catalyst loading dose was identified to achieve the maximum degradation rate. ekb.eg Similarly, in the Photo-Fenton process, increasing the concentration of ferrous ions was shown to accelerate the degradation of a commercial naphthalene sulphonic acid. researchgate.net
Light Intensity: In photocatalytic processes, the rate of degradation generally increases with light intensity, as a higher intensity leads to the formation of more electron-hole pairs on the catalyst surface, thus generating more reactive radicals. ekb.eg
Presence of Other Substances: Natural waters and wastewaters contain various dissolved and suspended materials that can affect degradation kinetics. For example, soluble substances of biological origin, similar to humic substances, have been shown to act as photosensitizers, enhancing the degradation of naphthalene sulfonates. researchgate.net However, these substances can also have an inhibitory "inner filter" effect, absorbing the UV light needed for the process. researchgate.net
Temperature: Temperature can influence reaction rates. For sulfonylurea herbicides, degradation rates are affected by temperature, and studies have shown that the degradation process slows at lower temperatures. grdc.com.au
Table 1: Summary of AOP Studies on Naphthalene Sulfonates and Related Compounds
| Compound Type | AOP Method | Key Findings | Reference |
|---|---|---|---|
| Naphthalene Sulfonic Acids | Ozonation (O₃) | Reactivity decreases with an increased number of sulfonic groups. Byproducts include oxidized organic acids and sulfate ions. | psu.edursc.org |
| Sodium Butylnaphthalenesulfonate | Photocatalysis (TiO₂/UV) | Degradation involves cleavage of the aromatic ring and mineralization to CO₂ and sulfate ions. | jst.go.jp |
| Phenol Sulfonic Acid | UV/H₂O₂ & Photo-Fenton | High removal percentages achieved, with optimal performance under acidic conditions for UV/H₂O₂. | bohrium.comresearchgate.net |
| Commercial Naphthalene Sulphonic Acid | Photo-Fenton | Significantly higher COD and TOC removal compared to Fenton or TiO₂/UV-A processes. | researchgate.net |
| Sulfonamides | UV/O₃/Na₂S₂O₈ | This combined AOP showed the highest energy efficiency for mineralization at pH 5. | deswater.com |
Biodegradation and Biotransformation Research
The breakdown of butylnaphthalenesulfonate compounds by microorganisms is a critical pathway for their natural attenuation in the environment. The presence of the sulfonate group, however, can make these aromatic compounds resistant to microbial attack. psu.eduresearchgate.net
Bacteria from genera such as Pseudomonas, Arthrobacter, and Comamonas have been identified as capable of degrading naphthalene sulfonic acids. researchgate.net The metabolic process often involves using the compound as a source of carbon and energy. researchgate.netnih.gov For instance, studies on naphthalene have shown that various strains of Pseudomonas can metabolize it, initiating the process with dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage and further degradation through established metabolic pathways. nih.govnih.govwur.nl
The biodegradation of sulfonated naphthalenes can be more complex. Some bacteria can desulfonate these compounds through a 1,2-dioxygenation step. In mixed bacterial communities, one species may perform the initial desulfonation, excreting intermediates like hydroxysalicylates, which are then consumed by other members of the consortium. nih.gov This highlights the importance of microbial consortia for the complete mineralization of these pollutants.
The bioavailability of the compound can limit its biodegradation. In soil and sediment, sorption to organic matter can sequester the pollutant, making it less accessible to microbes. nih.gov However, studies have shown that even when solubilized by surfactant micelles, naphthalene can remain bioavailable and degradable by mixed bacterial cultures. nih.gov
While many aromatic compounds can be degraded under aerobic conditions, the addition of sulfonate groups can render them inhibitory to microbial growth, making aerobic biodegradation more challenging. researchgate.net The position and number of sulfonate groups on the aromatic ring can significantly influence the compound's biodegradability. researchgate.net
Sorption and Desorption in Environmental Compartments
Sorption, the process by which a chemical adheres to a solid particle, is a key factor controlling the fate, transport, and bioavailability of butylnaphthalenesulfonate compounds in the environment. udel.edu The primary environmental compartments for sorption are soil and sediment.
The sorption of hydrophobic organic compounds (HOCs) like naphthalene and its derivatives is largely driven by interactions with soil organic matter (SOM). nih.gov The process is often nonlinear, meaning the distribution of the chemical between the solid and water phases changes with its concentration. nih.govgeology.cz Both aromatic and aliphatic components of SOM are important for sorption. nih.gov The "hard" or condensed portions of organic matter, such as humin, tend to exhibit higher sorption capacity and greater nonlinearity compared to "softer" fractions like humic acid. nih.govnih.gov
Several mechanisms govern the sorption of organic pollutants:
Partitioning: The chemical dissolves into the three-dimensional matrix of soil organic matter. This is a primary mechanism for nonpolar organic compounds. nih.gov
Surface Adsorption: This includes interactions like hydrogen bonding, π-π interactions, electrostatic forces, and van der Waals forces. nih.govmdpi.com For aromatic compounds, π-π interactions with the aromatic moieties in mature organic matter can be significant. nih.gov
Pore Filling: The contaminant molecules may become trapped in the micropores of soil aggregates or organic matter. udel.edunih.gov
Desorption, the release of a sorbed chemical, is often slower than sorption, a phenomenon known as hysteresis. nih.govfrontiersin.org This slow desorption can lead to the long-term persistence of contaminants in soil and sediment, reducing their bioavailability for microbial degradation but also creating a long-term source of pollution. udel.eduacs.org
Environmental factors also influence sorption and desorption. Temperature can affect sorption, with studies on naphthalene showing increased sorption at lower temperatures. frontiersin.org The chemical properties of the solution, such as pH and ionic strength, can alter sorption by affecting the surface charge of the sorbent and the speciation of the chemical. nih.gov
Advanced Analytical and Spectroscopic Methodologies for Characterization of Ammonium Butylnaphthalenesulphonate
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure and determining the purity of ammonium (B1175870) butylnaphthalenesulphonate. A combination of techniques provides a complete picture of the molecule's architecture and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like ammonium butylnaphthalenesulphonate. hyphadiscovery.comslideshare.net Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide detailed information about the connectivity between protons and carbons, confirming the positions of the butyl group and the sulfonate group on the naphthalene (B1677914) ring. nih.gov High-resolution NMR can also be utilized for quantitative analysis to assess the purity of the compound. hyphadiscovery.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in this compound. The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. For instance, the presence of the ammonium ion (NH₄⁺) can be confirmed by its characteristic bending and stretching frequencies. researchgate.netberkeley.edu The sulfonate group (SO₃⁻) will also show strong, characteristic stretching vibrations. Aromatic C-H and C=C stretching and bending vibrations will confirm the naphthalene ring, while aliphatic C-H stretching and bending will indicate the butyl group. researchgate.net FT-IR is also a valuable tool for monitoring the purity of a sample, as the presence of unexpected peaks can indicate impurities. abo.fi
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for analyzing compounds containing chromophores, such as the naphthalene ring system in this compound. researchgate.netrsc.org The π-electron system of the naphthalene moiety absorbs ultraviolet light at specific wavelengths, providing a characteristic spectrum that can be used for both qualitative identification and quantitative determination. rsc.orgmdpi.com The position and intensity of the absorption maxima can be sensitive to the substitution pattern on the naphthalene ring and the solvent environment. Deviations from the expected spectrum can suggest the presence of impurities or degradation products.
Table 1: Spectroscopic Data for this compound
| Technique | Observed Feature | Interpretation |
|---|---|---|
| ¹H NMR | Multiple signals in the aromatic region, signals in the aliphatic region. | Protons of the naphthalene ring and the butyl group. |
| ¹³C NMR | Signals corresponding to aromatic and aliphatic carbons. | Carbon skeleton of the butylnaphthalene moiety. nih.gov |
| FT-IR | Bands for N-H, S=O, aromatic C-H, and aliphatic C-H stretching. | Presence of ammonium, sulfonate, naphthalene, and butyl functional groups. researchgate.netresearchgate.net |
| UV-Vis | Strong absorption bands in the UV region. | π → π* transitions of the naphthalene chromophore. researchgate.net |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. nih.govsielc.com Reversed-phase HPLC, using a C18 or similar column, is a common approach for separating naphthalene sulfonates. nih.gov The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection can be achieved using a UV-Vis detector set to a wavelength where the naphthalene ring absorbs strongly, or by an evaporative light scattering detector (ELSD) if the compound lacks a strong chromophore. sielc.com HPLC methods can be developed for both purity testing and quantitative analysis. nih.govnih.gov
Gas Chromatography (GC): While this compound itself is not suitable for direct GC analysis due to its low volatility, GC can be employed for the analysis of related volatile impurities or degradation products. shimadzu.comwiley.com For instance, if the starting materials for its synthesis include naphthalene or butyl-substituted naphthalenes, GC-MS (Gas Chromatography-Mass Spectrometry) can be a powerful tool for their detection and quantification at trace levels. uzh.ch
Table 2: Chromatographic Parameters for this compound Analysis
| Parameter | HPLC |
|---|---|
| Column | Reversed-phase (e.g., C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and buffered water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm or ELSD |
| Injection Volume | 10 µL |
| Temperature | 30 °C |
Surface-Sensitive Analytical Techniques for Interfacial Studies
As an amphiphilic molecule, this compound exhibits surface-active properties, and its behavior at interfaces is of significant interest.
Surface Tension: The measurement of surface tension is fundamental to characterizing the surface activity of this compound. As the concentration of the surfactant in an aqueous solution increases, it will adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. cas.cz The critical micelle concentration (CMC) can be determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration. This value indicates the concentration at which the surfactant molecules begin to self-assemble into micelles in the bulk solution. Studies on similar compounds like ammonium sulfate (B86663) have shown that surface tension can be influenced by the presence of other solutes. copernicus.orgcopernicus.org
Rheological Measurements: Rheology is the study of the flow of matter, and for solutions of this compound, it provides insights into the structure and interactions of the surfactant aggregates. At concentrations above the CMC, the formation of micelles can significantly alter the viscosity of the solution. Depending on their shape and packing, these micelles can lead to either Newtonian or non-Newtonian flow behavior. For example, the formation of elongated, worm-like micelles can lead to a dramatic increase in viscosity and viscoelastic properties, which can be studied using a rheometer. nih.govresearchgate.net
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique that allows for the direct visualization of the morphology of surfactant aggregates in their native, hydrated state. By rapidly freezing a thin film of the this compound solution, the self-assembled structures, such as spherical or cylindrical micelles, vesicles, or other complex phases, can be observed without the artifacts that can be introduced by conventional sample preparation methods.
Small-Angle X-ray Scattering (SAXS) is a key technique for obtaining structural information about macromolecules and colloidal systems in solution, including surfactant micelles. rsc.orgresearchgate.net By analyzing the scattering pattern of X-rays at very small angles, one can determine the size, shape, and aggregation number of the micelles formed by this compound. nih.govresearchgate.net SAXS can distinguish between different micellar shapes, such as spheres, ellipsoids, or cylinders, and can also provide information about the interactions between micelles. rsc.org
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and aggregates in suspension. horiba.comusp.org In the context of this compound, DLS can be used to determine the hydrodynamic radius of the micelles. nih.gov This technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. researchgate.net The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is related to their size through the Stokes-Einstein equation. DLS is particularly useful for monitoring the onset of aggregation and changes in particle size as a function of concentration, temperature, or the addition of other substances.
Methods for Tracing Environmental Transport and Transformation Products
The high water solubility of this compound suggests a significant potential for mobility in aquatic systems. thermofisher.com Understanding its environmental transport and the formation of transformation products is crucial for a comprehensive environmental risk assessment. This requires highly sensitive and specific analytical methods capable of detecting the parent compound and its metabolites at trace levels in complex environmental samples such as water, soil, and sediment.
Advanced analytical techniques, primarily centered around chromatography and mass spectrometry, are indispensable for tracing the environmental fate of this compound. Liquid chromatography coupled with mass spectrometry (LC-MS) stands out as a particularly powerful tool. nih.govacs.org This technique allows for the separation of the target analyte from complex mixtures, followed by its highly sensitive and selective detection and identification based on its mass-to-charge ratio and fragmentation patterns. For aromatic sulfonates like butylnaphthalenesulphonate, LC-MS methods can be optimized to specifically detect the characteristic sulfonate group, aiding in the identification of related compounds even in the presence of other substances. nih.gov
The analysis of the ammonium cation associated with butylnaphthalenesulphonate in environmental samples is typically accomplished using ion chromatography (IC). thermofisher.comnih.govthermofisher.comacs.orgnih.gov IC is a robust and widely used technique for the determination of inorganic ions in aqueous samples. It separates ions based on their affinity for an ion-exchange resin, followed by detection, commonly by conductivity. This method allows for the quantification of the ammonium concentration, providing a complete picture of the compound's presence in the environment.
To investigate the transformation of this compound in the environment, researchers often employ laboratory-based biodegradation studies. These studies utilize microbial consortia from relevant environmental compartments (e.g., activated sludge, soil) to simulate natural degradation processes. nih.gov By analyzing samples from these experiments over time using techniques like High-Performance Liquid Chromatography (HPLC) and LC-MS, scientists can identify and quantify the disappearance of the parent compound and the emergence of its transformation products. researchgate.net
The general biodegradation pathway for naphthalene sulfonates involves initial enzymatic attacks, often leading to desulfonation and hydroxylation of the naphthalene ring structure. nih.gov The resulting metabolites can be further broken down by microorganisms. For butylnaphthalenesulphonate, this would likely result in hydroxylated and carboxylated derivatives, which can be identified by comparing their mass spectra to that of the parent compound and through the use of analytical standards, if available.
A summary of analytical techniques used for the components of this compound and its environmental analysis is presented in the table below.
| Analytical Target | Recommended Technique(s) | Key Considerations |
| Butylnaphthalenesulphonate (anion) | Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV detection | LC-MS provides higher selectivity and sensitivity, crucial for complex environmental matrices. HPLC with fluorescence can be effective due to the aromatic nature of the naphthalene ring. |
| Ammonium (cation) | Ion Chromatography (IC) | Standard and reliable method for ammonium quantification in aqueous samples. |
| Transformation Products | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enables identification of unknown metabolites through fragmentation analysis. |
| Environmental Transport | Isotope Tracer Studies | The use of stable isotope-labeled (e.g., ¹³C, ¹⁵N) this compound allows for precise tracking of its movement and transformation through different environmental compartments. wur.nltandfonline.comnih.govresearchgate.net |
Table 1: Analytical Methodologies for this compound and its Environmental Fate
Isotope tracer studies represent a powerful approach for elucidating the environmental transport and transformation pathways of organic pollutants like this compound. wur.nltandfonline.comnih.govresearchgate.net By synthesizing the compound with stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can introduce a labeled version into a controlled environmental system. Subsequent analysis using isotope ratio mass spectrometry (IRMS) coupled with chromatography allows for the precise tracking of the labeled atoms as they move through the system and are incorporated into various transformation products. This provides unequivocal evidence of the compound's fate and the specific metabolic pathways involved.
Theoretical and Computational Chemistry Investigations of Ammonium Butylnaphthalenesulphonate
Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity
For instance, a smaller HOMO-LUMO gap would suggest higher reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map can be generated. The MEP map is particularly useful for understanding intermolecular interactions, as it highlights the electron-rich (negatively charged) and electron-poor (positively charged) regions of the molecule. In the case of butylnaphthalenesulphonate, the sulfonate group would be expected to be a region of high electron density, making it a prime site for interaction with the ammonium (B1175870) cation and other polar species.
Table 1: Hypothetical DFT-Calculated Electronic Properties of Butylnaphthalenesulphonate Anion
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |
| Dipole Moment | 8.2 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require specific quantum chemical calculations for ammonium butylnaphthalenesulphonate.
Prediction of Spectroscopic Properties and Aggregation Tendencies
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide theoretical spectra that can be compared with experimental data. For related compounds like 1-aminonaphthalene-8-sulfonic acid, TD-DFT has been used to simulate their absorption and emission spectra, showing how factors like intramolecular hydrogen bonding can influence the spectral features. bohrium.com Similar calculations for this compound could predict its characteristic absorption wavelengths.
The tendency of a surfactant to aggregate can also be inferred from quantum chemical calculations. The calculated molecular properties, such as the dipole moment and the distribution of hydrophobic (the butylnaphthalene group) and hydrophilic (the sulfonate group) regions, are critical in determining how molecules will interact with each other and with a solvent. A high degree of amphiphilicity, as would be expected for this compound, is a primary driver for the formation of micelles and other aggregates in solution.
Molecular Dynamics Simulations for Interfacial Behavior and Aggregation
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are not accessible from static quantum chemical calculations. MD simulations are particularly well-suited for investigating the aggregation of surfactants and their behavior at interfaces, such as the oil-water interface. researchgate.net
In a typical MD simulation of this compound, a simulation box would be constructed containing the surfactant molecules, water, and potentially an oil phase. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then solves Newton's equations of motion for each atom, allowing the system to evolve over time.
These simulations can visualize the process of micelle formation, showing how the hydrophobic butylnaphthalene tails congregate to minimize contact with water, while the hydrophilic ammonium sulphonate head groups remain exposed to the aqueous phase. researchgate.net By analyzing the trajectories of the molecules, various quantitative measures of aggregation and interfacial properties can be calculated. These include the radial distribution function, which describes the probability of finding one molecule at a certain distance from another, and the interfacial tension. The stability of the interface formed by sulfonate surfactants can be influenced by the nature of the atoms involved. researchgate.net
Table 2: Potential Outputs from a Molecular Dynamics Simulation of this compound at an Oil-Water Interface
| Parameter | Description | Potential Finding |
| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | Could be estimated from simulations at various concentrations. |
| Aggregation Number | The average number of molecules in a micelle. | Provides insight into the size and shape of the aggregates. |
| Interfacial Tension | The energy per unit area of the oil-water interface. | Would show a decrease as the surfactant adsorbs at the interface. |
| Order Parameters of Alkyl Chains | A measure of the alignment of the butyl chains in the micelle core. | Indicates the degree of packing and order within the micelle. |
Note: This table presents potential data that could be obtained from MD simulations. The specific findings would depend on the simulation setup and parameters.
Development of Predictive Models for Formulation Performance
While specific predictive models for the formulation performance of this compound are not widely reported in the scientific literature, the data generated from quantum chemical calculations and molecular dynamics simulations can serve as the foundation for developing such models.
The goal of these models would be to establish a quantitative structure-property relationship (QSPR) that links the molecular characteristics of the surfactant to its macroscopic performance in a formulation. For example, calculated parameters like the HOMO-LUMO gap, dipole moment, and molecular volume could be used as descriptors in a QSPR model to predict properties like emulsification efficiency, foaming stability, or wetting power.
The development of such models would typically involve:
Data Generation: Performing computational studies on a series of related surfactant molecules to obtain a range of molecular descriptors.
Experimental Measurement: Characterizing the formulation performance of these surfactants through laboratory experiments.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the computational descriptors with the experimental data.
Model Validation: Testing the predictive power of the model on a new set of surfactants that were not used in the model-building process.
Mechanistic Modeling of Chemical Transformations
For a surfactant like this compound, relevant chemical transformations could include its degradation under various environmental conditions (e.g., hydrolysis, oxidation) or its involvement in chemical reactions within a specific formulation.
Computational methods, particularly DFT, can be used to model the reaction mechanisms. This would involve identifying the transition state structures for each step of the reaction and calculating the activation energies. This information can be used to predict the reaction rates and to understand how factors like pH, temperature, and the presence of catalysts might influence the transformation. Such studies would be valuable for assessing the long-term stability of formulations containing this compound and its potential environmental fate.
Future Research Directions and Emerging Applications in Advanced Chemical Systems
Design of Next-Generation Surfactant Architectures
The development of "designer surfactants" aims to create molecules with highly specialized properties, moving beyond the capabilities of conventional surfactants. nih.gov For the butylnaphthalenesulphonate family, this involves creating more complex and efficient molecular structures.
One promising area is the development of Gemini surfactants . These molecules consist of two conventional surfactant units, like butylnaphthalenesulphonate, chemically linked by a spacer group. nih.gov This structure provides significantly lower critical micelle concentrations (CMC) and superior surface tension reduction compared to their single-unit counterparts. researchgate.net Research into disodium (B8443419) dialkyl naphthalene (B1677914) di-sulfonates, which share a similar aromatic core, has shown that these Gemini surfactants possess high efficiency in lowering surface tension. researchgate.net Future work on ammonium (B1175870) butylnaphthalenesulphonate could involve synthesizing analogous Gemini structures to enhance its efficacy in applications like enhanced oil recovery or as a high-performance dispersant. researchgate.netgoogle.com
Another avenue is the creation of polymeric surfactants , where the butylnaphthalenesulphonate moiety is incorporated into a polymer chain. Poly(naphthalene sulfonate) (PNS) materials are already used as superplasticizers in concrete and as dispersants in various industrial processes. standardchemicals.com.aujnaoyue.comunilongindustry.com By designing polymers that include the specific butylnaphthalene group, researchers can create materials with tailored dispersing capabilities, thermal stability, and resistance to hard water, beneficial for applications in textiles, agriculture, and coatings. enaspol.euneaseco.comchemicalindustriessecrets.compolymerchem.org
| Surfactant Architecture | Potential Advantage for Butylnaphthalenesulphonate Systems | Relevant Research Findings |
| Gemini Surfactants | Lower CMC, higher surface activity, enhanced efficiency. | Synthesis of disodium dialkyl naphthalene di-sulfonates demonstrates high capacity and efficiency in lowering surface tension. researchgate.net Gemini surfactants show excellent potential for immobilizing contaminants like naphthalene. researchgate.netnih.gov |
| Polymeric Surfactants | High dispersing power, thermal stability, multifunctionality. | Poly(naphthalene sulfonate) is an effective dispersant in concrete, dyes, and agricultural formulations. standardchemicals.com.auunilongindustry.comenaspol.eu |
| Cleavable Surfactants | Controlled deactivation, reduced environmental persistence. | Research into surfactants with stimuli-responsive cleavable linkages (e.g., ester, acetal) allows for breakdown into less surface-active components after use. |
Integration into Smart Materials and Responsive Systems
Smart materials can alter their properties in response to external stimuli such as pH, temperature, or specific chemical triggers. nih.gov The integration of ammonium butylnaphthalenesulphonate or its derivatives into these systems could unlock novel applications.
One potential application is in the development of stimuli-responsive emulsions or dispersions . By functionalizing the butylnaphthalene structure or the ammonium counterion, it may be possible to create surfactants whose ability to stabilize a mixture changes in response to a specific trigger. This could be valuable in controlled-release systems for agricultural chemicals or in advanced coatings.
Sustainable Synthesis and Circular Economy Approaches
The chemical industry is increasingly focused on sustainability, driving research into greener manufacturing processes and circular economy models. businessresearchinsights.comciexsummit.com For this compound, this involves innovating both its synthesis and end-of-life considerations.
Future research will likely focus on replacing traditional synthesis methods, which often use strong acids like oleum (B3057394) and can produce significant byproducts, with more sustainable alternatives. google.com This could include the use of solid acid catalysts for the alkylation and sulfonation steps, which are often more efficient, reusable, and produce less waste. Solvent-free synthesis is another green chemistry goal; methods developed for Gemini surfactants that proceed without a solvent demonstrate a path toward minimizing reagent and energy use. nih.gov
| Sustainability Approach | Key Objective | Potential Implementation for this compound |
| Green Synthesis | Reduce waste, energy consumption, and use of hazardous reagents. | Utilize solid acid catalysts; explore solvent-free reaction conditions similar to those developed for other advanced surfactants. nih.govgoogle.com |
| Enhanced Biodegradability | Minimize environmental persistence after use. | Modify the alkyl chain to improve susceptibility to microbial degradation; study metabolic pathways to inform molecular redesign. greenagrochem.comnih.gov |
| Circular Economy | Reuse, recycle, and recover materials to minimize waste. | Develop methods to recover and reuse the surfactant from industrial process streams; explore use of bio-based feedstocks. mdpi.comsilvateam.com |
Advanced Environmental Remediation Technologies
The inherent properties of surfactants make them valuable for environmental applications, particularly in the cleanup of contaminated soil and water. This compound's ability to reduce surface tension and form micelles makes it a candidate for advanced remediation strategies.
A significant area of research is Micellar-Enhanced Ultrafiltration (MEUF) . In this process, surfactants are added to contaminated water at concentrations above their CMC. tandfonline.com The resulting micelles can trap organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs), and bind metal ions. nih.govjweam.in The water is then passed through an ultrafiltration membrane with pores small enough to block the large micelles, effectively removing the contaminants. tandfonline.comnih.gov Anionic surfactants like butylnaphthalenesulphonate are particularly effective for binding heavy metal cations. The efficiency of MEUF can be further improved by using mixtures of anionic and non-ionic surfactants, which lowers the required surfactant concentration. nih.gov
Another application is in soil washing and enhanced oil recovery (EOR) . The surfactant solution can be used to flush soils contaminated with hydrophobic compounds, such as oils or pesticides, transferring the pollutants from the soil into the liquid phase for treatment. chemicalindustriessecrets.com In oilfields, alkylnaphthalene sulfonates are used as oil-displacing agents to improve the extraction of crude oil from reservoirs. google.com Future research could optimize the formulation of this compound to maximize its efficiency in these applications, particularly for specific types of contaminants or geological formations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ammonium butylnaphthalenesulphonate, and how can researchers ensure product purity?
- Methodological Answer : this compound is typically synthesized via sulfonation of naphthalene followed by alkylation with butyl bromide and neutralization with ammonium hydroxide. Key steps include:
- Sulfonation : React naphthalene with concentrated sulfuric acid at 160–180°C for 4–6 hours .
- Alkylation : Introduce butyl bromide under controlled pH (8–10) to avoid side reactions.
- Neutralization : Use aqueous ammonia to form the ammonium salt.
- Purification : Recrystallization from ethanol/water mixtures and characterization via ¹H/¹³C NMR (DMSO-d₆ solvent) and FT-IR (to confirm sulfonate group at ~1180 cm⁻¹) .
- Purity Assurance : Monitor reactions via TLC (silica gel, ethyl acetate/hexane). Quantify residual solvents via GC-MS and elemental analysis for C, H, N, S consistency .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures (e.g., sulfonate group stability above 250°C).
- Solubility : Test in polar (water, DMSO) vs. nonpolar solvents (hexane) to determine surfactant behavior .
- Surface Tension : Use a tensiometer to measure critical micelle concentration (CMC) at 25°C, correlating with alkyl chain length and sulfonate group interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Reaction Conditions : Temperature (e.g., room temperature vs. 60°C), solvent polarity, and substrate ratios. Design a factorial experiment to isolate variables .
- Catalyst Purity : Compare yields using recrystallized vs. crude samples (via HPLC purity checks >99%) .
- Mechanistic Probes : Conduct kinetic studies (e.g., rate constants under different pH) and DFT calculations to model sulfonate group interactions with substrates .
Q. What experimental strategies optimize this compound’s performance as a surfactant in biphasic systems?
- Methodological Answer :
- Phase Behavior Studies : Vary water/oil ratios and salt concentrations to map micelle formation using dynamic light scattering (DLS) for particle size analysis.
- Interfacial Tension : Use pendant drop measurements to assess emulsion stability.
- Co-surfactant Screening : Test synergies with nonionic surfactants (e.g., Tween-80) to enhance CMC efficiency .
Q. How does the structural modification of the naphthalene ring (e.g., substituents) impact this compound’s biological or catalytic activity?
- Methodological Answer :
- Synthetic Derivatives : Introduce electron-withdrawing groups (e.g., nitro) or extend alkyl chains to compare antimicrobial efficacy (via MIC assays) .
- Catalytic Screening : Evaluate derivatives in model reactions (e.g., ester hydrolysis) using kinetic profiling and Arrhenius plots to correlate structure-activity relationships .
Data Contradiction and Validation
Q. How should researchers address conflicting data on the compound’s stability under acidic conditions?
- Methodological Answer :
- pH-Dependent Stability Tests : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours. Monitor degradation via HPLC and IR spectroscopy (loss of sulfonate peak at 1180 cm⁻¹).
- Counterion Comparison : Replace ammonium with sodium/potassium salts to assess if instability is ion-specific .
Experimental Design Considerations
Q. What controls are essential when studying this compound’s role in nanoparticle synthesis?
- Methodological Answer :
- Negative Controls : Omit the surfactant to confirm its role in stabilizing nanoparticles.
- Size/Shape Analysis : Use TEM and XRD to correlate surfactant concentration with nanoparticle morphology (e.g., spherical vs. rod-shaped Au NPs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
